pyrido[4,3-e][1,2,4]triazin-8(7H)-one

Reactivity Nucleophilic addition Structure-activity relationship

Pyrido[4,3-e][1,2,4]triazin-8(7H)-one (CAS 145675-26-9) is a core nitrogen-rich heterocyclic scaffold belonging to the pyridotriazinone class, characterized by a [4,3-e] ring fusion pattern that places a carbonyl group at the 8-position. This specific arrangement is a positional isomer of the more extensively studied pyrido[3,4-e]-1,2,4-triazine series, which is known for antifungal activity.

Molecular Formula C6H4N4O
Molecular Weight 148.125
CAS No. 145675-26-9
Cat. No. B585986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[4,3-e][1,2,4]triazin-8(7H)-one
CAS145675-26-9
SynonymsPyrido[4,3-e]-1,2,4-triazin-8(7H)-one (9CI)
Molecular FormulaC6H4N4O
Molecular Weight148.125
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N=CN=N2
InChIInChI=1S/C6H4N4O/c11-6-5-4(1-2-7-6)8-3-9-10-5/h1-3H,(H,7,11)
InChIKeyNVUONPSPPJQARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Pyrido[4,3-e][1,2,4]triazin-8(7H)-one is a Critical Scaffold in Heterocyclic Chemistry


Pyrido[4,3-e][1,2,4]triazin-8(7H)-one (CAS 145675-26-9) is a core nitrogen-rich heterocyclic scaffold belonging to the pyridotriazinone class, characterized by a [4,3-e] ring fusion pattern that places a carbonyl group at the 8-position [1]. This specific arrangement is a positional isomer of the more extensively studied pyrido[3,4-e]-1,2,4-triazine series, which is known for antifungal activity [2]. The compound serves as a versatile precursor for constructing complex, biologically active fused systems, such as pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides with demonstrated anticancer properties, highlighting a synthetic utility not directly achievable with other isomers [3].

Synthetic Intermediate
Starting material for reported pyridothiadiazine dioxide anticancer heterocycles.
Isomer-Specific Scaffold
[4,3-e] fusion pattern and 8-one carbonyl enable unique reactivity compared to [3,4-e] isomers.
Physical Organic Chemistry
Used in foundational nucleophilic addition studies on pyrido-as-triazines (1992).

The Critical Distinction of Pyrido[4,3-e][1,2,4]triazin-8(7H)-one from Common Analogs


Procurement of a generic 'pyridotriazinone' without specifying the [4,3-e] isomer and 8-one substitution pattern introduces significant risk of project failure. The fusion geometry dictates the core's electronic structure and reactivity, leading to fundamentally different chemical behaviors. For instance, the well-documented antifungal activity of the pyrido[3,4-e] series with MICs ≤16 µg/mL [1] is a class-level property not automatically transferable to the [4,3-e] isomer, which instead has demonstrated a distinct utility in generating thiadiazine-fused anticancer agents [2]. Furthermore, the presence of the 8(7H)-one carbonyl is essential for its role as the specific dienophilic or nucleophilic reaction partner described in foundational reactivity studies, differentiating it from the non-carbonyl analog pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3) .

Target Compound
Pyrido[4,3-e][1,2,4]triazin-8(7H)-one: reported regioselective nucleophilic reactivity and exclusive precursor to thiadiazine-dioxide anticancer agents.
Common Analog (Not Interchangeable)
Pyrido[3,4-e] isomers are described for antifungal MIC ≤16 µg/mL; 8-one absent analogs lack the carbonyl-driven reactivity and cannot access the same fused heterocycles.

Quantitative Differentiation Evidence for Pyrido[4,3-e][1,2,4]triazin-8(7H)-one


Divergent Reactivity in Nucleophilic Addition vs. Antifungal Activity Relative to [3,4-e] Isomer

The chemical reactivity of the [4,3-e] scaffold is fundamentally different from its [3,4-e] isomer. A dedicated 1992 study on the covalent addition of nucleophiles to pyrido-as-triazines specifically utilized the [4,3-e] 8-one scaffold to explore its regioselective reaction profile, a key chemical property for advanced synthesis [1]. In contrast, the primary literature for the [3,4-e] series focuses on its biological antifungal activity, with active compounds inhibiting Candida, Aspergillus, Mucor, and Trychophyton species at MICs of ≤16 µg/mL in agar dilution assays [2]. This bifurcation in published data underscores that the isomers should not be considered interchangeable for either synthetic or biological applications.

Isomer Reactivity
Cross-study
TargetRegioselective nucleophilic addition (1992 study)
[3,4-e] IsomerAntifungal MIC ≤16 µg/mL vs. Candida, Aspergillus
Isomer selection must align with synthesis vs. antifungal screening goals.
Data from independent publications; endpoint context differs.
Reactivity Nucleophilic addition Structure-activity relationship Antifungal

Exclusive Utility as a Gateway to Anticancer Pyridothiadiazine Dioxides

The pyrido[4,3-e][1,2,4]triazin-8(7H)-one scaffold is a necessary starting material for synthesizing pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives. This specific annulation is not possible with the [3,4-e] isomer. The resulting derivatives showed reasonable to moderate anticancer activity against human HCT-116, MCF-7, and HeLa cell lines [1][2]. No comparable pathway exists for creating this exact chemotype from the [3,4-e] isomer, making the [4,3-e] 8-one the requisite and irreplaceable entry point for this productive medicinal chemistry program.

Synthetic Tractability
Head-to-head
TargetYields 25 novel derivatives with reported HCT-116, MCF-7, HeLa activity
[3,4-e] IsomerNo known route to this thiadiazine-dioxide chemotype
Required precursor for the only reported synthesis of this anticancer scaffold.
Cell-line data from one study; model-response context.
Anticancer Synthetic Chemistry Heterocyclic Scaffold Lead Generation

Physicochemical Differentiation from the Non-Carbonyl Parent Scaffold

The 8(7H)-one carbonyl group significantly alters the physicochemical profile compared to the parent pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3). The target compound has a higher molecular weight (+16.0 Da), a larger topological polar surface area (71.79 Ų, calculated from SMILES O=C1NC=CC2=C1N=NC=N2) , and a higher predicted LogP (~0.42) relative to the non-carbonyl analog, which has a PSA of 51.56 Ų . This difference of >20 Ų in PSA is significant for passive membrane permeability, suggesting the 8-one scaffold will have different oral bioavailability characteristics compared to its analog.

Polarity Shift
Data to verify
+20.2Ų tPSA
Higher topological polar surface area vs. non-carbonyl analog may influence permeability.
In silico prediction; experimental ADME validation needed.
ADME Drug-likeness Physicochemical Properties Polar Surface Area

High-Value Application Scenarios for Pyrido[4,3-e][1,2,4]triazin-8(7H)-one


Synthesis of Novel Anticancer Heterocycles

This compound is the essential starting material for generating pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives, a novel class of agents with activity against HCT-116, MCF-7, and HeLa cancer cell lines [1]. Procurement should be prioritized by medicinal chemistry teams aiming to explore this specific, productive chemical space, as no isomeric alternative can yield this exact heterocyclic architecture.

Regioselective Nucleophilic Addition Studies

The reactivity profile of the [4,3-e] scaffold with nucleophiles is a distinct area of chemical research, as established by foundational 1992 work on pyrido-as-triazines [2]. This makes the compound a key tool for physical organic chemists and synthetic methodologists investigating the fundamental electronic properties of fused triazine systems, where its behavior is not predictable from the [3,4-e] isomer.

Fragment-Based Drug Discovery (FBDD) with Enhanced Polarity

With a molecular weight of 148.12 Da (<300 Da) and a favorable LogP profile (~0.42), it fits fragment library criteria . Its higher PSA (71.79 Ų) compared to the non-carbonyl analog (51.56 Ų) directly addresses solubility challenges often encountered with more lipophilic triazine fragments, offering a differentiated starting point for lead generation targeting polar biological pockets .

Application
Selection Property
Validation Focus
Anticancer heterocycle synthesis
Reported precursor for pyrido[4,3-e]thiadiazine dioxides
Reproduce synthetic route; cell-line activity confirmation
Nucleophilic addition studies
[4,3-e] regioselectivity described in foundational chemistry
Verify reactivity with current nucleophile sets
Fragment-based discovery
Higher tPSA (>70 Ų) for polarity-focused fragment libraries
Confirm permeability and target engagement in desired model
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